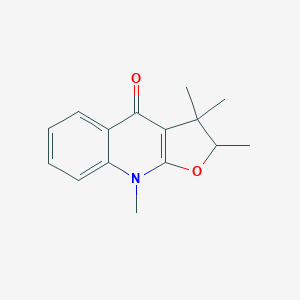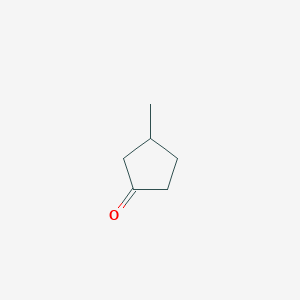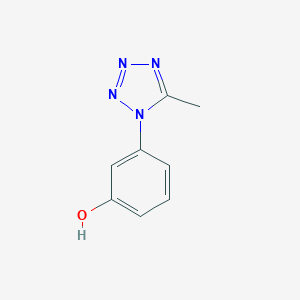
3-(5-メチル-1H-テトラゾール-1-イル)フェノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-methyl-1H-tetrazol-1-yl)phenol is an organic compound with the molecular formula C8H8N4O It is characterized by a phenol group attached to a tetrazole ring, which is further substituted with a methyl group
科学的研究の応用
3-(5-methyl-1H-tetrazol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
作用機序
Target of Action
This compound belongs to the class of tetrazoles, which are known to interact with various biological targets
Mode of Action
Tetrazoles are known to interact with their targets through various mechanisms, including hydrogen bonding and electrostatic interactions . The specific mode of action of this compound would depend on its primary targets, which are currently unknown.
Biochemical Pathways
Given the compound’s structural features, it may potentially influence pathways involving tetrazole-containing compounds . .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which are crucial for its pharmacological activity .
Result of Action
As a tetrazole derivative, it may exhibit a range of biological activities . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-tetrazol-1-yl)phenol typically involves the reaction of 5-methyl-1H-tetrazole with phenol under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to deprotonate the phenol, followed by the addition of 5-methyl-1H-tetrazole. The reaction is usually carried out in a solvent like ethanol or water at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3-(5-methyl-1H-tetrazol-1-yl)phenol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-(5-methyl-1H-tetrazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines or other reduced products.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amines and other reduced derivatives of the tetrazole ring.
Substitution: Nitro, bromo, and sulfonyl derivatives of the phenol group.
類似化合物との比較
Similar Compounds
3-(1H-tetrazol-1-yl)phenol: Lacks the methyl group on the tetrazole ring.
5-methyl-1H-tetrazole: Lacks the phenol group.
Phenol: Lacks the tetrazole ring.
Uniqueness
3-(5-methyl-1H-tetrazol-1-yl)phenol is unique due to the presence of both a phenol group and a methyl-substituted tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
3-(5-methyltetrazol-1-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-6-9-10-11-12(6)7-3-2-4-8(13)5-7/h2-5,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAULYCHNQCCGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587937 |
Source


|
| Record name | 3-(5-Methyl-1H-tetrazol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157124-40-8 |
Source


|
| Record name | 3-(5-Methyl-1H-tetrazol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
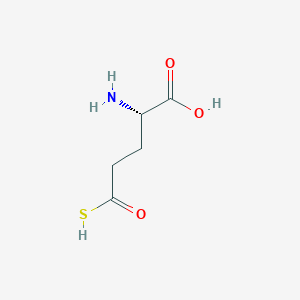
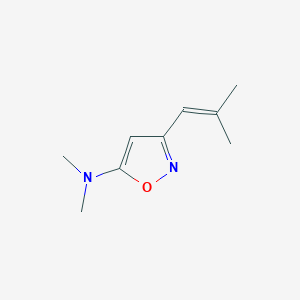
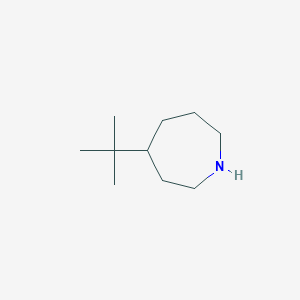

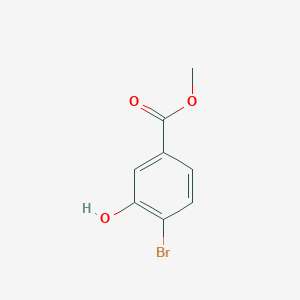

![N-(7-Chloro-4-quinolinyl)-N'-[2-[(7-chloro-4-quinolinyl)amino]ethyl]-1,2-ethanediamine](/img/structure/B121425.png)

![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)

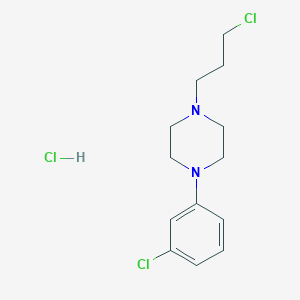
![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)
